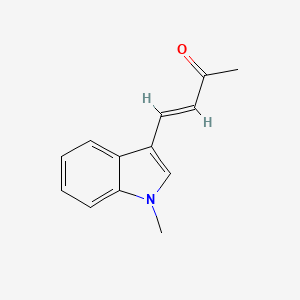

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Its Analogs in Preclinical Research

Antimicrobial Research Applications

Indole-based chalcones have been a subject of interest in the quest for new antimicrobial agents due to their diverse mechanisms of action and broad-spectrum activity. The introduction of a methyl group at the N-1 position of the indole (B1671886) ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum.

Antibacterial Activity Investigations

Analogs of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one have been evaluated for their ability to inhibit the growth of various bacterial pathogens. Studies on indole-based chalcone (B49325) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain heterocyclic chalcone analogues have shown significant antibacterial effects. The antibacterial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research on a series of indole-based chalcone derivatives revealed that some compounds exhibit good inhibitory action against bacterial strains. For example, one synthesized chalcone, 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole, showed notable activity against Staphylococcus aureus and Klebsiella pneumoniae with zones of inhibition of 16µg/ml and 25µg/ml, respectively, at a concentration of 10µg/ml. nih.gov

| Compound | Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm) | Reference Drug (Gentamicin) Zone of Inhibition (mm) |

|---|---|---|---|---|

| 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole | Staphylococcus aureus | 10 | 16 | 21 |

| 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole | Klebsiella pneumoniae | 10 | 25 | 29 |

Antifungal Activity Studies

The investigation of indole chalcones has extended to their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens, are a significant concern, and there is a continuous need for novel antifungal drugs. Indole-derived chalcones have been reported to possess promising antifungal properties.

A study on a series of indole-derived methoxylated chalcones demonstrated potent activity against various dermatophyte strains. One of the most potent compounds in the series, a 4-ethoxy derivative, exhibited MIC values ranging from 0.25 to 2 µg/ml against Trichophyton interdigitale, Trichophyton veruccosum, and Microsporum fulvum. nih.gov Another analog, a 4-butoxy derivative, showed strong inhibitory activity against Trichophyton mentagrophytes, Microsporum canis, and Arthroderma benhamiae with MIC values in the range of 1-16 µg/ml. nih.gov These findings highlight the potential of the indole chalcone scaffold in the development of new antifungal agents.

| Compound | Fungal Strain | MIC (µg/ml) |

|---|---|---|

| 4-ethoxy indole-chalcone derivative | Trichophyton interdigitale | 0.25-2 |

| Trichophyton veruccosum | 0.25-2 | |

| Microsporum fulvum | 0.25-2 | |

| 4-butoxy indole-chalcone derivative | Trichophyton mentagrophytes | 1-16 |

| Microsporum canis | 1-16 | |

| Arthroderma benhamiae | 1-16 |

Antimycobacterial Efficacy Assessments

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the discovery of new and effective antimycobacterial agents. Indole chalcones have emerged as a promising class of compounds in this area.

Several N-alkylated indole chalcone derivatives have been synthesized and evaluated for their activity against the H37Rv strain of Mycobacterium tuberculosis. Among a series of compounds, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one and (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-pentyl-1H-indol-3-yl)prop-2-en-1-one displayed significant anti-tubercular activity with MIC values of 4 µg/mL and 8 µg/mL, respectively. nih.govsapub.org Another study on indole chalcones identified (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one and (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one as having high anti-tubercular activity at a concentration of 50 µg/ml, with MIC values of 210 µM and 197 µM, respectively. mazums.ac.ir

| Compound | MIC (µg/mL) | MIC (µM) |

|---|---|---|

| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one | 4 | - |

| (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-pentyl-1H-indol-3-yl)prop-2-en-1-one | 8 | - |

| (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one | - | 210 |

| (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one | - | 197 |

Anticancer and Antiproliferative Investigations

The potential of indole chalcones as anticancer agents has been extensively explored. These compounds have been shown to exert cytotoxic and cytostatic effects on a variety of cancer cell lines through multiple mechanisms, with the inhibition of tubulin polymerization being a key area of research.

In Vitro Cytostatic and Cytotoxic Evaluations in Cancer Cell Lines

The cytotoxic effects of N-methyl indole chalcone analogs have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

In one study, an N-methyl-indole analog, compound 3b, demonstrated a potent and selective cytotoxic effect against the HepG2 (human liver cancer) cell line with an IC50 value of 8.1 μg/ml. mazums.ac.ir Notably, this compound did not show significant cytotoxicity against the normal NIH3T3 cell line, indicating a degree of selectivity for cancer cells. mazums.ac.ir Another study on indole-based chalcone derivatives found that compound 9b exhibited the most potent activity against the A549 (human lung carcinoma) cell line with an IC50 of 4.3 µg/mL. mdpi.com

| Compound | Cancer Cell Line | IC50 (µg/ml) |

|---|---|---|

| N-methyl-indole analog (3b) | A549 (Lung) | >20 |

| MCF7 (Breast) | 10.2 | |

| HepG2 (Liver) | 8.1 | |

| SKOV3 (Ovarian) | >20 | |

| Indole-based chalcone (9b) | A549 (Lung) | 4.3 |

| MCF7 (Breast) | 12.5 | |

| SKOV3 (Ovarian) | 7.8 |

Inhibition of Tubulin Polymerization Research

A primary mechanism through which many indole chalcones exert their anticancer effects is by interfering with microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and are crucial for cell division, making them an attractive target for cancer therapy.

Several indole-based chalcone derivatives have been identified as potent inhibitors of tubulin polymerization. For example, compound 5m, an N-methyl indole derivative, was found to effectively inhibit tubulin polymerization with an IC50 value of 0.37 ± 0.07 μM. Another indole-based chalcone, compound 33b, also demonstrated significant inhibition of tubulin polymerization with an IC50 of 17.8 ± 0.2 μM. Docking studies have suggested that these compounds can bind to the colchicine binding site on tubulin, thereby disrupting microtubule assembly and leading to cell cycle arrest and apoptosis. mazums.ac.ir

| Compound | IC50 (µM) |

|---|---|

| N-methyl indole derivative (5m) | 0.37 ± 0.07 |

| Indole-based chalcone (33b) | 17.8 ± 0.2 |

Anti-Angiogenic Activity Exploration

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. researchgate.net Indole-containing compounds have been identified as effective agents against Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. nih.govfrontiersin.org Preclinical studies have investigated the potential of indole derivatives and chalcones to disrupt this process.

Research into bioactive indolic compounds has demonstrated their ability to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway. For instance, indole pyruvic acid was found to inhibit VEGFR-2 activation, a critical step in the angiogenic cascade. researchgate.netsemanticscholar.org The anti-angiogenic effect of this compound was shown to be mediated via the downstream signaling protein PLCγ1. researchgate.netsemanticscholar.org Similarly, various synthetic chalcone derivatives have been shown to possess anti-angiogenic properties, often associated with the downregulation of VEGFR2 expression. researchgate.net Studies using common angiogenesis assays, such as the ex vivo rat aortic ring assay and the in vitro tube formation assay on Human Umbilical Vein Endothelial Cells (HUVECs), have confirmed the ability of chalcone analogs to impede vessel outgrowth and formation. nih.gov These findings underscore the potential of the indole-chalcone scaffold as a source for novel anti-angiogenic agents.

Table 1: Anti-Angiogenic Activity of Selected Indole Analogs

| Compound | Assay | Target/Mechanism | Key Finding |

|---|---|---|---|

| Indole Pyruvic Acid | ELISA on HUVECs | VEGFR-2 Activation | IC₅₀ of 1.037 mM researchgate.netsemanticscholar.org |

| Sunitinib (Indole Drug) | Biochemical Assay | VEGFR-2 Inhibition | IC₅₀ = 0.139 ± 0.007 μM nih.gov |

Anti-inflammatory and Analgesic Studies

Inflammation and pain are complex physiological responses to injury and disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments but can have significant side effects. nih.gov Research has thus focused on finding new anti-inflammatory and analgesic agents, with indole derivatives and chalcones emerging as promising candidates. nih.govnih.gov

Inhibition of Inflammatory Mediators and Pathways

The anti-inflammatory activity of chalcones and their indole-based analogs is often attributed to their ability to inhibit key inflammatory mediators. nih.govcore.ac.uk Studies on mouse peritoneal macrophages have shown that certain chalcone derivatives can inhibit the production of nitric oxide (NO) and prostanoids in a dose-dependent manner. nih.govcore.ac.uk This effect is not due to direct enzyme inhibition but rather the inhibition of the de novo synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. nih.govcore.ac.uk

Further investigations into synthetic chalcones revealed that their mechanism of action can vary depending on their specific chemical structure. Some derivatives down-regulate iNOS expression by suppressing the activation of the nuclear transcription factor-kappaB (NF-κB), a pivotal regulator of inflammatory gene expression. nih.gov Other indole derivatives have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in preclinical models. nih.gov

Table 2: Inhibition of Inflammatory Mediators by Indole-Chalcone Analogs

| Compound Class/Derivative | Model System | Mediator/Pathway Inhibited | Observed Effect |

|---|---|---|---|

| Chalcone Derivatives (CHI, CH8, CH12) | Mouse Peritoneal Macrophages | iNOS and COX-2 Synthesis | Dose-dependent inhibition of NO and prostanoid generation nih.gov |

| 2'-methoxy-3,4-dichlorochalcone (Ch15) | LPS-treated RAW 264.7 cells | NF-κB activation, iNOS expression | Potent inhibition of NO production (IC₅₀ = 7.1-9.6 µM) nih.gov |

Antinociceptive Mechanism Research

In addition to anti-inflammatory properties, indole-chalcone hybrids have been evaluated for their analgesic potential. acs.orgnih.gov Preclinical studies using various mouse models of pain, such as the hot plate, tail immersion, and acetic acid-induced writhing tests, have demonstrated that these compounds can exert significant antinociceptive effects. acs.orgnih.gov

The mechanisms underlying these effects appear to involve both central and peripheral pathways. acs.orgnih.gov Efficacy in the hot-plate test suggests a supraspinal action (acting within the brain), while activity in the tail-immersion test points to a spinal mechanism of action. acs.orgnih.gov The ability of these compounds to reduce the number of writhes induced by acetic acid indicates a peripheral analgesic effect, likely linked to the inhibition of inflammatory mediators that sensitize nerve endings. acs.orgnih.gov For example, one analog, 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, showed high efficacy in both acute analgesia and inflammation models. acs.org Importantly, these antinociceptive effects were observed at doses that did not significantly alter locomotor activity, suggesting a specific action on pain pathways. acs.orgnih.gov

Table 3: Antinociceptive Activity of Indole-Chalcone Hybrids in Mice

| Compound | Test Model | Type of Response | Result |

|---|---|---|---|

| Indole-Chalcone Hybrid 4 | Acetic Acid Writhing Test | Peripheral Analgesia | 61.74% inhibition of writhing nih.gov |

| Indole-Chalcone Hybrids (1-7) | Hot Plate Test | Supraspinal Analgesia | Significant extension of response latency acs.orgacs.org |

Antiparasitic Research

The emergence of drug resistance in parasites that cause diseases like malaria and leishmaniasis necessitates the search for new therapeutic agents. Indole-based compounds and chalcones have been explored as potential sources of novel antiparasitic drugs due to their diverse biological activities. nih.gov

Antimalarial Activity against Plasmodium Species

Malaria, caused by Plasmodium parasites, remains a major global health threat. researchgate.net Chalcones have been identified as a promising class of antimalarial agents. nih.govnih.gov In vitro screening of various synthetic chalcone derivatives has demonstrated their potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov Some derivatives show activity in the nanomolar range. nih.gov

The mechanism of action for some of these compounds is believed to involve the inhibition of a malaria trophozoite cysteine protease, a crucial enzyme for parasite survival. nih.gov Other studies suggest that chalcones may interfere with heme polymerization, a vital detoxification process for the parasite. The structural combination of a 7-chloroquinoline moiety with an indole-chalcone scaffold has been explored to target P. falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a key regulator in the parasite's life cycle. cell.com Analogs from this series have shown potent, low micromolar activity against resistant parasite strains. cell.com

Table 4: In Vitro Antimalarial Activity of Indole-Chalcone Analogs against P. falciparum

| Compound/Analog | P. falciparum Strain | Target/Mechanism | IC₅₀ |

|---|---|---|---|

| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | W2 (Resistant) & D6 (Sensitive) | Cysteine Protease | 200 nM nih.gov |

| 1-(4-benzimidazol-1-yl-phenyl)-3-(2, 4-dimethoxy-phenyl)-propen-1-one | Not Specified | Not Specified | 1.1 µg/mL nih.gov |

| CQTrICh-analog 7l | 3D7 (Sensitive) | PfCDPK1 | 2.4 μM cell.com |

Antileishmanial Activity against Leishmania Species

Leishmaniasis is a parasitic disease with clinical manifestations ranging from skin sores to a severe visceral form. nih.gov Current treatments are limited by toxicity and growing resistance. tandfonline.com Indole alkaloids and synthetic indole-based compounds have shown significant potential as antileishmanial agents. nih.govnih.gov

Studies on 3-(α-azolylbenzyl)indoles demonstrated potent activity against both axenic and intracellular amastigotes of Leishmania mexicana. tandfonline.com The mechanism for these azole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the parasite's cell membrane. tandfonline.com Other chalcones have been found to be active against L. major and L. donovani. nih.gov For instance, licochalcone A completely prevented lesion development in mice infected with L. major and significantly reduced the parasite load in hamsters infected with L. donovani. nih.gov More recent work has identified chalcone derivatives that act by inhibiting Leishmania infantum arginase, an enzyme essential for the biosynthesis of polyamines required for parasite growth and survival. nih.gov

Table 5: Antileishmanial Activity of Indole and Chalcone Analogs

| Compound/Analog | Leishmania Species | Form | IC₅₀ |

|---|---|---|---|

| PM17 (Imidazole derivative) | L. mexicana | Axenic Amastigotes | 4.4 ± 0.1 μM tandfonline.com |

| PM19 (Triazole analogue) | L. mexicana | Intracellular Amastigotes | 1.3 μM tandfonline.com |

| Coronaridine (Indole alkaloid) | L. amazonensis | Amastigotes | Inhibited 98% of survival at 20 µg/ml nih.gov |

| Chalcone derivative (LC39) | L. infantum | Intracellular Amastigotes | 55.2 ± 3.8 μM nih.gov |

Other Relevant Biological Activities

In preclinical research, the indole scaffold is a recurring motif in compounds investigated for a wide range of biological activities. Beyond specific therapeutic targets, derivatives of the indole nucleus are frequently evaluated for broader cellular effects, including their potential to mitigate oxidative stress and modulate key enzymatic pathways. These investigations are crucial for understanding the multifaceted pharmacological profile of this class of compounds. The following sections detail the preclinical evaluation of the antioxidant and anticholinesterase activities of compounds structurally related to this compound.

Antioxidant Potential Evaluation

The indole nucleus is recognized as a versatile pharmacophore capable of interacting with various biological receptors and is a core structure in many compounds with significant antioxidant properties. mdpi.comsemanticscholar.org Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. semanticscholar.orgtandfonline.com Consequently, the antioxidant potential of novel indole derivatives is an area of intense investigation.

Indolic compounds are known to be efficient antioxidants, capable of protecting biological molecules like lipids and proteins from peroxidation. semanticscholar.org The antioxidant efficacy of these derivatives is influenced by the nature and position of substituents on the indole ring. researchgate.net For instance, studies on arylidene-1H-indole-2-carbohydrazones have shown that the antioxidant activity is related to the number and position of hydroxyl groups on the arylidene moiety. unife.it Derivatives with multiple hydroxyl groups tend to exhibit stronger antioxidant effects. unife.it

Various in vitro assays are employed to quantify the antioxidant capacity of indole analogs. These include methods to assess radical-scavenging ability, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, and methods to evaluate the power to reduce oxidized species, like the Ferric Reducing Antioxidant Power (FRAP) assay. unife.itnih.gov For example, a study on 2-phenylindole derivatives demonstrated significant inhibition of lipid peroxidation, with activities comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another investigation into methoxy-substituted indole curcumin derivatives revealed potent antioxidant activity, with one compound reducing DPPH free radicals by 90.50%. mdpi.com

The neuroprotective effects of indole-based antioxidants have also been explored in preclinical models, showing potential to reduce amyloid burden and improve neuronal integrity by mitigating oxidative stress. nih.gov The mechanism often involves the donation of an electron or hydrogen radical to stabilize free radicals. nih.gov The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered important for the observed antioxidant activity. researchgate.net

| Indole Analog Class | Antioxidant Assay | Key Findings | Reference |

|---|---|---|---|

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Activity correlates with the number and position of hydroxyl groups on the arylidene ring. | unife.it |

| 2-Phenylindole derivatives | Lipid Peroxidation Assay, DPPH Scavenging | Significantly inhibited lipid peroxidation (72-98%), comparable to BHT. | tandfonline.comnih.gov |

| 3-Substituted-2-oxindole derivatives | DPPH Radical Scavenging | Showed moderate to good antioxidant activity, with halogen substitutions at position 5 enhancing activity. | nih.gov |

| Methoxy-substituted indole curcumin derivatives | DPPH Radical Scavenging | One derivative exhibited 90.50% reduction of DPPH free radicals. | mdpi.com |

| Indole–phenolic compounds | ROS Assay in SH-SY5Y cells | Significantly inhibited the release of ROS induced by H₂O₂. | nih.gov |

Anticholinesterase Activity Assessments

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com This is based on the cholinergic hypothesis, which links the cognitive decline in the disease to a deficiency in the neurotransmitter acetylcholine. mdpi.com The indole scaffold has been extensively utilized as a bioisosteric replacement for the indanone moiety of the well-known AChE inhibitor, donepezil, leading to the development of numerous potent indole-based cholinesterase inhibitors. mdpi.comresearchgate.net

Preclinical evaluation of these compounds typically involves in vitro enzymatic assays, such as the Ellman's method, to determine their inhibitory potency against AChE and BChE. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A variety of indole analogs have demonstrated significant anticholinesterase activity. For instance, a series of indole-based sulfonamide derivatives were synthesized and evaluated, with one analog showing potent inhibition of both AChE and BChE with IC₅₀ values of 0.15 µM and 0.20 µM, respectively. tandfonline.com In another study, new indole derivatives analogous to donepezil were developed, and several compounds, including 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione, exhibited potent AChE inhibitory activity. mdpi.comnih.govnih.gov

The structure-activity relationship (SAR) studies reveal that the indole moiety can interact with key amino acid residues in the active site of cholinesterases. researchgate.net For example, the indole nucleus may interact with Trp84 at the peripheral anionic site (PAS) of AChE, while other parts of the molecule can form hydrogen bonds with residues like Phe288. researchgate.net The inhibitory activity can be modulated by the nature of the substituents on the indole ring. mdpi.comresearchgate.net For example, some indole-based hydrazide-hydrazone derivatives have shown high AChE inhibitory activity, with IC₅₀ values in the micromolar range. mdpi.com Furthermore, certain azepino[4,3-b]indole derivatives have displayed potent and selective inhibition of BChE, with IC₅₀ values in the nanomolar range. mdpi.com

| Indole Analog | Target Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Indole-based sulfonamide derivative (analog 9) | AChE | 0.15 | tandfonline.com |

| Indole-based sulfonamide derivative (analog 9) | BChE | 0.20 | tandfonline.com |

| Indole-based hydrazide-hydrazone (compound 12b) | AChE | 11.33 | mdpi.com |

| Indole-based hydrazide-hydrazone (compound 12a) | BChE | 4.33 | mdpi.com |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative | AChE | 20 | mdpi.com |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative | BChE | 0.020 | mdpi.com |

Structure Activity Relationship Sar Studies of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One Derivatives

Impact of Substituents on the Indole (B1671886) Nucleus on Biological Potency

The indole nucleus is a key pharmacophore, and substitutions on this ring system have a profound impact on the biological potency of the derivatives. The N1-methyl group of the parent compound is a common starting point, providing stability and favorable lipophilicity.

Studies on related indolyl chalcones have demonstrated that the position and nature of substituents on the indole ring are crucial for activity. For instance, research on various indole derivatives has shown that substitutions at the C5 position can significantly modulate activity. The introduction of electron-withdrawing groups, such as halogens (Fluorine, Chlorine), or electron-donating groups, like methoxy (B1213986) (-OCH3), at this position has been explored. Generally, halogenation at the C5-position tends to enhance cytotoxic potency in anticancer assays.

Furthermore, the "indole-walk" study on a related class of indolyl-imidazopyridines, which explored attaching the core motif to different positions of the indole ring (C2, C3, C4, C5, C6, and C7), revealed that the attachment site dramatically influences antiproliferative activity. While the parent compound is substituted at C3, this study showed that derivatives substituted at the C4 and C6 positions of the indole ring exhibited the most potent anticancer effects in certain cell lines.

N-alkylation of the indole ring is another important factor. While the parent compound features an N-methyl group, other N-alkylated indole derivatives have been synthesized and evaluated. The choice of the N-substituent can influence the compound's interaction with biological targets and its pharmacokinetic properties.

The following interactive table summarizes the impact of various substituents on the indole nucleus on the anticancer activity of analogous compounds.

| Compound Series | Indole Substitution | Position | Observed Effect on Biological Potency |

| Indolyl Chalcones | 5-Methoxy (-OCH3) | C5 | Substantial improvement in activity |

| Indolyl Chalcones | 5-Benzyloxy | C5 | Activity similar to unsubstituted analog |

| Indolyl Chalcones | 5-Hydroxy (-OH) | C5 | Greatly reduced biological activity |

| Indolyl Chalcones | N-Methylation | N1 | Reduced but did not eliminate activity compared to N-H |

| Indolyl-imidazopyridines | Indole attachment | C4 & C6 | Showed most potent cytotoxicity |

| Indolyl-imidazopyridines | Indole attachment | C2 | Less cytotoxic |

Influence of Modifications on the Butenone Chain on Activity Profiles

The α,β-unsaturated ketone moiety, specifically the but-3-en-2-one (B6265698) chain, is a critical feature of this class of compounds. This enone system acts as a Michael acceptor, a reactive site that can form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. This reactivity is often central to the mechanism of action for many biologically active chalcones.

While extensive research has focused on modifying the aromatic rings of chalcone-like structures, systematic studies on modifying the butenone linker in the 4-(indol-3-yl)but-3-en-2-one series are less common. However, general principles from chalcone (B49325) chemistry can be applied. The reactivity of the Michael acceptor can be tuned by electronic effects. Modifications that increase the electrophilicity of the β-carbon can enhance reactivity and, potentially, biological potency.

Bioisosteric replacement of the propenone system in related indole-based compounds has been explored. For example, replacing a sulfur or carbonyl group linker with a 2-propen-1-one system was used to create a new class of indole-based chalcone conjugates, highlighting the linker's role in defining the compound's class and activity. researchgate.net

Key considerations for the butenone chain include:

Chain Length: Altering the length of the carbon chain could affect the spatial relationship between the indole nucleus and the reactive ketone, potentially impacting target binding.

Saturation: Reduction of the double bond to a single bond would eliminate the Michael acceptor functionality. This typically leads to a significant decrease or complete loss of certain biological activities, confirming the importance of the α,β-unsaturation.

Terminal Group: Replacing the terminal methyl group with larger alkyl or aryl moieties transforms the butenone into a chalcone structure. This modification has been extensively studied, showing that the nature of this terminal group dramatically influences potency and selectivity. For instance, replacing the methyl with substituted phenyl rings can introduce new interactions with the target protein.

Stereochemical Considerations and Their Effects on Biological Responses

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents. For 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, the key stereochemical feature is the geometry of the double bond in the butenone chain, which can exist as either the E (trans) or Z (cis) isomer.

In the vast majority of synthetic procedures for chalcones and related enones, the Claisen-Schmidt condensation reaction thermodynamically favors the formation of the (E)-isomer, which is generally more stable due to reduced steric hindrance. The coupling constants observed in the 1H NMR spectra of synthesized indolyl chalcones, typically in the range of 15.2 to 15.8 Hz, confirm the trans configuration of the olefinic protons. researchgate.net

While direct comparative studies between the E and Z isomers of this compound are not widely reported, research on other classes of biologically active molecules has shown that geometric isomerism can have a profound effect on activity. For some novel oxazolidinone derivatives, the E-isomer was found to be more potent as an antibacterial agent than the corresponding Z-isomer. mdpi.com Similarly, in a series of verbenone (B1202108) oxime esters, the (E)- and (Z)-isomers displayed significant differences in their antifungal and herbicidal activities, with the (E)-isomer often showing superior efficacy. rsc.org

This suggests that the specific three-dimensional arrangement of the indole nucleus relative to the enone functionality is critical for optimal interaction with the biological target. The rigid and planar nature of the (E)-isomer presents a distinct shape that may fit more effectively into a specific binding pocket compared to the (Z)-isomer.

Scaffold Hopping and Bioisosteric Replacements in Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes, improve compound properties, and circumvent existing patents. These approaches involve replacing a core molecular scaffold or a specific functional group with another that retains similar biological activity.

For derivatives of this compound, both the indole nucleus and the butenone linker are potential targets for such modifications.

Indole Scaffold Hopping: The indole ring is a common target for bioisosteric replacement. In the development of inhibitors for anti-apoptotic proteins, researchers have successfully employed a scaffold hopping strategy by replacing the indole core of a lead compound with an indazole framework. nih.govresearchgate.net This modification transformed a selective inhibitor into a dual inhibitor, demonstrating that subtle changes to the core heterocycle can significantly alter the activity profile. nih.govresearchgate.net Other common bioisosteres for indole include benzimidazole, azaindole, and benzofuran, which can offer different hydrogen bonding patterns and physicochemical properties.

Butenone Chain Replacement: The enone linker itself can be considered for bioisosteric replacement. The goal of such a modification would be to retain the key electronic and conformational features of the linker while potentially improving metabolic stability or reducing off-target reactivity. For example, incorporating the α,β-unsaturated system into a heterocyclic ring could lock the conformation and introduce new interaction points.

These strategies are instrumental in expanding the chemical space around a lead compound, offering pathways to derivatives with enhanced potency, selectivity, and drug-like properties. nih.govresearchgate.net

Development of Lead Compounds Based on SAR Insights

The culmination of structure-activity relationship studies is the rational design and development of optimized lead compounds with superior therapeutic potential. For the this compound scaffold, SAR insights provide a clear roadmap for lead optimization.

A hypothetical lead optimization process based on the available data would involve several key steps:

Modification of the Indole Nucleus: Based on findings that substitutions at the C5 and C6 positions can enhance anticancer activity, new derivatives would be synthesized with various electron-withdrawing and electron-donating groups at these positions to fine-tune potency. For example, introducing a 5-fluoro or 6-methoxy group could be promising avenues.

Exploration of the Terminal Group: The terminal methyl group on the butenone chain is a prime candidate for modification. Replacing it with various substituted aryl rings (transforming the molecule into a classic chalcone) would be a logical step. Studies have shown that substitutions like 3,4,5-trimethoxy on the terminal phenyl ring can confer potent tubulin-inhibiting activity. A mechanochemical synthesis study of indolyl chalcones derived from 1-methylindole-3-carboxaldehyde identified 2,5-dimethoxyphenyl and 2,4,5-trimethylphenyl derivatives as highly potent and selective anticancer agents against colon cancer cells. tandfonline.com

Improving Physicochemical Properties: While optimizing for potency, it is crucial to maintain or improve drug-like properties such as solubility and metabolic stability. SAR studies on related compounds have shown that minor structural changes, such as shifting a substituent from the 5-indolyl to the 6-indolyl position, can improve both antitumor efficacy and metabolic stability.

Through such iterative cycles of design, synthesis, and biological evaluation guided by SAR, a preliminary hit compound like this compound can be evolved into a highly potent and selective lead compound, suitable for further preclinical development.

Mechanistic Insights into the Biological Actions of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Its Analogs

Enzyme Inhibition Studies

Indole-based compounds have been identified as promising scaffolds for the development of various enzyme inhibitors. Their versatile structure allows for interactions with the active sites of numerous enzymes, leading to the modulation of their activity.

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of nucleotide and protein precursors, making it a significant target in cancer therapy. nih.gov The inhibition of human DHFR is a promising strategy for developing effective anticancer drugs. nih.gov Virtual library screening of indole (B1671886) derivatives has been employed to design safer and more effective anticancer agents targeting DHFR. nih.gov

Research has indicated that a higher number of indole moieties in a compound can lead to a stronger attachment to the DHFR binding pocket, resulting in more effective anticancer activity. nih.gov Furthermore, the combination of an indole scaffold with dichlorobenzene has been shown to improve DHFR inhibition. nih.gov Conversely, the presence of a barbituric acid moiety appears to weaken the inhibitory activity. nih.gov While specific inhibitory data for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one against DHFR-TS is not available, the established potential of the indole scaffold suggests that this compound and its analogs could be investigated for such activity. nih.govmdpi.com

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The indole moiety is a core pharmacophore in the synthesis of compounds with anti-inflammatory activity, including the well-known NSAID, indomethacin. mdpi.com

Recent studies have focused on the design and synthesis of new indole derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.govnih.gov For instance, a series of 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Several of these compounds demonstrated good COX-2 inhibitory activities with IC50 values in the low micromolar range. nih.gov

| Compound | COX-2 IC50 (µM) |

|---|---|

| Compound 4e | 2.35 ± 0.04 |

| Compound 9h | 2.422 ± 0.10 |

| Compound 9i | 3.34 ± 0.05 |

Another study on 2-(4-(methylsulfonyl)phenyl) indole derivatives also reported potent COX-2 inhibitory activity. japsonline.com Compound 4b from this series, featuring a chlorobenzyl and methylsulfonyl moiety, was a particularly effective inhibitor of COX-2. japsonline.com

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 4b | 0.11 | 107.63 |

| Compound 4d | 0.17 | - |

| Compound 4f | 0.15 | - |

| Compound 4a | 0.18 | - |

| Compound 4c | 0.20 | - |

| Compound 4e | 0.28 | - |

These findings highlight the potential of indole-containing compounds, including analogs of this compound, as a source of new and selective COX-2 inhibitors.

Other Target Enzyme Interactions (e.g., MurB, CYP51)

The indole scaffold has been explored for its potential to inhibit other enzymes relevant to disease. One such target is lanosterol (B1674476) 14-α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Inhibition of CYP51 is a key mechanism for many antifungal drugs. nih.gov A series of novel tetraindol-4-one derivatives have been designed and synthesized as potential non-covalent inhibitors of CYP51. nih.gov Several of these compounds displayed activity against various Candida species. nih.gov Another study focused on 2-aryl-3-azolyl-1-indolyl-propan-2-ols as analogs of fluconazole, which also target CYP51. nih.gov

While direct evidence for the inhibition of MurB, an enzyme involved in bacterial cell wall synthesis, by this compound or its close analogs is limited, the broad spectrum of biological activities exhibited by indole derivatives suggests this as a potential area for future investigation.

Cellular Pathway Modulations

Beyond direct enzyme inhibition, indole-based compounds can exert their biological effects by modulating various cellular pathways, including those that control cell proliferation and survival.

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

The ability to interfere with the cell cycle is a hallmark of many anticancer agents. Several indole derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov For example, a synthetic benz[f]indole-4,9-dione analog demonstrated potent growth inhibition in human cancer cell lines, an effect linked to the induction of G2/M cell cycle arrest. nih.gov

Mechanistic studies of an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative, compound 7d, revealed that it arrested MCF-7 cells in the G2/M phase in a concentration-dependent manner. nih.gov Similarly, an indole chalcone (B49325) derivative, ZK-CH-11d, was found to suppress the proliferation of breast cancer cells, and this effect was associated with cell cycle arrest at the G2/M phase. mdpi.com This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. mdpi.com

Elucidation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Numerous indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. researchgate.net

Indole-3-carbinol (I3C), a natural indole derivative, has been shown to induce apoptosis in gastric and lung cancer cells. nih.govnih.gov In AGS gastric cancer cells, I3C initiates apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome-c. nih.gov In A549 lung cancer cells, I3C induces apoptosis through a caspase-8 mediated pathway via the Fas death receptor and also causes cell cycle arrest at the G0/G1 phase through the activation of p53. nih.gov

The synthetic indole chalcone derivative ZK-CH-11d also induces apoptosis in breast cancer cells, which is associated with the release of cytochrome c, increased activity of caspases 3 and 7, and PARP cleavage. mdpi.com Furthermore, some indole derivatives have been found to upregulate the intracellular reactive oxygen species (ROS) level and caspase-3, leading to apoptosis and necrosis. researchgate.net These findings underscore the potential of indole-based compounds to trigger apoptotic cell death through multiple, and sometimes overlapping, cellular pathways.

DNA Interaction and Breakdown Studies

The interaction of small molecules with DNA is a critical area of study in the development of new therapeutic agents. For compounds like this compound and its analogs, which belong to the broader class of indole derivatives and chalcones, understanding their mechanisms of DNA interaction and potential for inducing DNA breakdown is paramount. Research into structurally similar compounds provides valuable insights into the potential ways these molecules may exert their biological effects at the genetic level.

Studies on various indole derivatives have revealed their capacity to bind to DNA, a fundamental process that can trigger a cascade of cellular events. The binding modes are diverse and depend on the specific structural features of the indole analog. Some indole derivatives have been found to interact with DNA through groove binding. For instance, investigations into certain indolyl chalcones have suggested that these molecules preferentially bind to the minor groove of the DNA double helix. This mode of interaction is often driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions between the small molecule and the DNA grooves.

Furthermore, the biological activity of some indole-containing compounds has been linked to their ability to induce DNA damage, which can lead to cell cycle arrest and apoptosis. While the precise mechanism of DNA damage can vary, one proposed pathway involves the generation of reactive oxygen species (ROS). For example, studies on benzo[f]indole-4,9-dione derivatives have shown that these compounds can increase the production of ROS within cells. nih.gov These highly reactive species can then interact with DNA, leading to oxidative damage and the formation of single-strand and double-strand breaks. This DNA fragmentation is a critical step that can trigger the cell's apoptotic machinery. nih.gov

The DNA cleaving potential of novel indole derivatives has also been an area of active investigation. A study on a series of new indole derivatives incorporating a barbitone moiety demonstrated that these compounds exhibited promising DNA cleavage activities. nih.gov While the exact mechanism of cleavage was not fully elucidated in this particular study, it highlights the potential for indole-based structures to be chemically designed to function as DNA cleaving agents.

The evaluation of DNA interaction and cleavage is often conducted using techniques such as agarose (B213101) gel electrophoresis. In these assays, plasmid DNA is incubated with the compound of interest, and the resulting changes in the DNA's structure are visualized. The conversion of supercoiled plasmid DNA (Form I) to its nicked, open-circular form (Form II) or linear form (Form III) is indicative of DNA strand breaks. The extent of this conversion can provide a measure of the compound's DNA cleavage efficiency.

While direct experimental data on the DNA interaction and breakdown specifically for this compound is not extensively available in the public domain, the research on its structural analogs provides a solid foundation for understanding its potential mechanisms of action. Based on the findings for related indole chalcones and other indole derivatives, it is plausible that this compound could interact with DNA through groove binding and potentially induce DNA damage, possibly through an ROS-mediated pathway. Further detailed studies, including spectroscopic binding assays, viscosity measurements, and gel electrophoresis, would be necessary to definitively characterize the specific nature and consequences of its interaction with DNA.

Computational and in Silico Approaches in Research on 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries to identify potential drug candidates.

For a compound like 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, docking studies would be employed to predict its binding mode and affinity for various protein targets. Research on structurally similar indole (B1671886) derivatives has utilized molecular docking to explore potential mechanisms of action. For instance, docking studies on other indole-based chalcones have been performed to predict their binding to enzymes like Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS), a key target in antimalarial drug discovery. researchgate.net In such studies, the indole ring often participates in pi-stacking or hydrophobic interactions within the active site, while the enone linker and terminal phenyl group can form hydrogen bonds or other interactions with key amino acid residues. researchgate.net

A hypothetical docking analysis of this compound against a protein kinase, a common target for indole compounds, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various conformations of the ligand within the protein's active site, calculating a binding energy or score for each pose. The results would highlight the most likely binding mode and identify key interactions, such as hydrogen bonds between the ketone oxygen and backbone amides of the protein, or hydrophobic interactions involving the methyl-indole moiety. nih.govmdpi.com

Table 1: Illustrative Molecular Docking Results for an Indole Derivative Against a Protein Kinase Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 9 | UDP-N-acetylmuramate-L-alanine ligase | -11.5 | ARG377, THR320 | Hydrogen Bond |

| Compound 9 | Human lanosterol (B1674476) 14α-demethylase | -8.5 | TYR145, HIS377 | Hydrogen Bond, Pi-Alkyl |

| Ampicillin (Reference) | UDP-N-acetylmuramate-L-alanine ligase | -8.0 | SER375, ARG415 | Hydrogen Bond |

Data is illustrative and based on findings for similar indole-based compounds reported in literature. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A QSAR study involving this compound would require a dataset of structurally related indole-chalcones with experimentally determined biological activities (e.g., IC50 values) against a specific target. Molecular descriptors for each compound—such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties—would be calculated. researchgate.net Statistical methods, like multiple linear regression, are then used to build a mathematical equation that correlates these descriptors with activity. nih.gov

For example, a QSAR model for a series of chalcone (B49325) derivatives as antibacterial agents found that descriptors related to molecular weight, shape (Kappa2 index), and electronic properties (HOMO energy) were crucial for predicting activity. researchgate.net Such a model could be used to predict the antibacterial potential of this compound and to suggest structural modifications—for instance, adding electron-withdrawing or donating groups to the indole ring—to enhance its potency. researchgate.net

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Chalcone Derivatives

| Descriptor Type | Descriptor Name | Significance in Model |

|---|---|---|

| Constitutional | ADME Weight | Positive correlation with activity |

| Topological | Kappa2 Index | Positive correlation with activity |

| Quantum-Chemical | HOMO Energy | Negative correlation with activity |

| Thermodynamic | Heat of Formation | Variable correlation |

This table is representative of descriptors found to be significant in QSAR studies of chalcone derivatives. researchgate.net

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a ligand to bind to a specific biological target. Pharmacophore models are used in virtual screening to rapidly search large compound databases for molecules that possess these essential features, identifying potential new hits.

To develop a pharmacophore model relevant to this compound, a set of known active indole derivatives targeting a particular receptor would be analyzed. The common chemical features responsible for their activity would be mapped to create a 3D pharmacophore hypothesis. For instance, a model for indole-based TASK-3 channel blockers identified two hydrogen-bond acceptor sites and one aromatic ring as crucial features. nih.gov

The structure of this compound could then be mapped onto this pharmacophore. Its indole ring would likely fit the aromatic feature, while the ketone oxygen could serve as a hydrogen bond acceptor. If the molecule fits the model well, it would be predicted to have activity against that target. This model could then be used to screen databases for other compounds that match the pharmacophoric features, potentially identifying novel and diverse chemical scaffolds with similar predicted activity. nih.gov

Table 3: Hypothetical Pharmacophore Features for an Indole-Based Kinase Inhibitor

| Feature No. | Feature Type | Potential Corresponding Moiety in this compound |

|---|---|---|

| 1 | Aromatic Ring (R) | Indole Ring System |

| 2 | Hydrogen Bond Acceptor (A) | Ketone Oxygen |

| 3 | Hydrophobic Center (H) | Methyl group on Indole Nitrogen |

This table illustrates how the features of the target compound might map to a representative pharmacophore model.

Predictive Modeling for Biological Activities and ADMET Properties

Numerous web-based tools and software platforms can predict the ADMET properties of this compound based on its chemical structure. nih.gov For instance, models can predict its human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity (e.g., mutagenicity via the AMES test). alliedacademies.orgresearchgate.net Studies on other indole derivatives have shown that these compounds generally exhibit good predicted intestinal absorption and membrane permeability. researchgate.net However, potential inhibition of specific CYP enzymes is a common characteristic of indole-containing compounds that would require careful evaluation.

Table 4: Representative In Silico ADMET Predictions for an Indole-Based Compound

| ADMET Property | Predicted Value/Class | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | Low/Medium | May have limited central nervous system effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

| Hepatotoxicity | Low Probability | Low risk of liver toxicity |

These predictions are illustrative examples based on typical in silico ADMET profiles for drug-like molecules and findings for similar compounds. alliedacademies.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

For this compound, an MD simulation would typically start with the best-docked pose in its target protein. The system would be solvated in a water box with ions to mimic physiological conditions. Over a simulation period (typically nanoseconds to microseconds), the trajectory of all atoms is calculated. Analysis of this trajectory can reveal the stability of key hydrogen bonds and hydrophobic interactions identified in docking. nih.gov It can also calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

MD simulations on other indole derivatives have been used to confirm the stability of their binding modes and to validate docking results. plos.org Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess system stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such an analysis would provide a deeper, time-resolved understanding of how this compound interacts with and stabilizes its biological target. nih.govplos.org

Table 5: Key Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Typical Result | Interpretation |

|---|---|---|

| Ligand RMSD | Low, stable fluctuation around an average value | Ligand remains stably bound in the active site |

| Protein RMSD | Reaches a plateau | The overall protein structure is stable during the simulation |

| Hydrogen Bond Occupancy | High percentage (>75%) | Key hydrogen bonds are stable and persistent |

| Binding Free Energy (MM/GBSA) | Negative value (e.g., -50 kcal/mol) | Indicates a favorable and spontaneous binding process |

This table presents typical outputs from an MD simulation and their general interpretation. nih.govnih.gov

Future Research Directions and Translational Perspectives for 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One

Development of Novel Synthetic Routes for Improved Efficiency and Sustainability

The traditional synthesis of indole-chalcones often relies on the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a heteroaromatic aldehyde. nih.govacs.org While effective, future research must prioritize the development of more efficient and environmentally benign synthetic strategies for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. numberanalytics.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com |

| Green Catalysts | Use of reusable and non-toxic catalysts, reduced environmental impact. researchgate.net |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification processes. rsc.org |

Advanced Biological Target Identification and Validation

While indole-chalcones are known to interact with various biological targets, the specific molecular partners of this compound remain to be fully elucidated. nih.govacs.org Future research should employ advanced methodologies to precisely identify and validate its biological targets, which is crucial for understanding its mechanism of action and predicting potential therapeutic applications.

Modern chemical biology tools, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be utilized to identify direct protein targets in a cellular context. Genetic approaches, including CRISPR-Cas9 screening and RNA interference (RNAi), can help uncover genes and pathways that are essential for the compound's activity. Computational methods, such as inverse molecular docking, can screen large databases of protein structures to predict potential binding partners, which can then be experimentally validated.

| Methodology | Application in Target Identification |

| Chemical Proteomics (e.g., ABPP, TPP) | Identifies direct protein-ligand interactions within the native cellular environment. |

| Genetic Screening (e.g., CRISPR-Cas9) | Uncovers genetic dependencies and pathways related to the compound's bioactivity. |

| Computational Modeling | Predicts potential protein targets through in silico screening and simulation. |

| X-ray Crystallography | Provides high-resolution structural information of the compound bound to its target, confirming interaction. nih.gov |

Rational Design of Next-Generation Indole-Chalcone Therapeutics

Building upon a validated biological target, the principles of rational drug design can be applied to develop next-generation therapeutics derived from the this compound scaffold. nih.gov This involves systematic structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity.

Computational chemistry, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, will be instrumental in designing analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of a focused library of derivatives, with modifications at the indole (B1671886) ring, the enone linker, and the terminal methyl group, will allow for a thorough exploration of the chemical space. nih.gov For instance, the introduction of different substituents on the indole nitrogen or at various positions on the benzene (B151609) ring could significantly modulate the compound's interaction with its target. mdpi.comnih.gov

Exploration of Synergistic Effects with Established Agents

The therapeutic efficacy of this compound may be significantly enhanced when used in combination with existing drugs. Future preclinical studies should systematically investigate potential synergistic interactions with established therapeutic agents across various disease models, such as cancer or inflammatory conditions. nih.gov

Combination therapy can offer several advantages, including the potential for dose reduction of one or both agents, thereby minimizing toxicity, and overcoming drug resistance mechanisms. For example, studies on other indole derivatives have shown enhanced antiproliferative effects when combined with standard chemotherapeutic agents like cisplatin. nih.gov High-throughput screening of drug combinations can efficiently identify promising synergistic pairs, which can then be investigated further to understand the underlying molecular mechanisms of their enhanced efficacy.

Integration with Emerging Research Methodologies and Technologies

To fully unlock the therapeutic potential of this compound, its future investigation must be integrated with cutting-edge research methodologies and technologies. Advanced "omics" platforms, including genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound, revealing novel mechanisms of action and biomarkers of response.

High-content imaging and advanced microscopy techniques can be used to visualize the subcellular localization of the compound and its effects on cellular morphology and dynamics in real-time. The application of systems biology approaches will be crucial for integrating diverse datasets and constructing predictive models of the compound's biological effects. Furthermore, the development of sophisticated drug delivery systems, such as nanoparticle-based formulations, could improve the compound's solubility, stability, and targeted delivery to specific tissues or cells, thereby enhancing its therapeutic index.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one?

- Methodological Answer : Efficient synthesis often involves acid-catalyzed condensation of 1-methylindole with α,β-unsaturated ketone precursors. For example, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in similar indole-based syntheses to achieve high yields under mild conditions (e.g., 60–80°C in ethanol or toluene) . Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are recommended to isolate the product. Optimization should focus on catalyst loading (5–10 mol%) and reaction time (6–12 hours) to minimize side products like dimerized indole derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the indole NH proton (δ 8.1–8.3 ppm, exchangeable), methyl group on the indole nitrogen (δ 3.7–3.9 ppm, singlet), and conjugated enone protons (δ 6.3–6.5 ppm for the α-proton and δ 7.2–7.4 ppm for the β-proton) .

- ¹³C NMR : The carbonyl carbon of the enone appears at δ 190–200 ppm, while the indole carbons resonate between δ 110–140 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ confirms the conjugated ketone group .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction with aqueous NaHCO₃, extract the product using dichloromethane. Purify via silica gel column chromatography (gradient elution with hexane/ethyl acetate). For crystalline derivatives, recrystallization from ethanol or acetone can improve purity. Centrifugal partition chromatography may resolve closely related impurities if polarity differences are minimal .

Q. How should researchers assess the stability of this compound under storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term) and -20°C (long-term) under inert atmospheres (argon or nitrogen). Monitor degradation via HPLC every 30 days. Degradation products (e.g., oxidized indole rings or hydrolyzed enones) can indicate susceptibility to light, moisture, or oxygen. Use amber vials and desiccants to mitigate instability .

Q. What are common side reactions during synthesis, and how can they be suppressed?

- Methodological Answer :

- Dimerization : Occurs via Michael addition of the indole NH to the enone. Mitigate by using bulky solvents (toluene) or lowering reaction temperatures .

- Oxidation : The enone moiety may oxidize under acidic conditions. Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 wt% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of indole functionalization in this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electrophilic substitution at the indole C3 position. Protonation of the enone carbonyl by p-TSA increases electrophilicity, directing attack by the indole’s electron-rich C3. Kinetic isotopic labeling (e.g., deuterated indole) and Hammett studies (substituted indoles) can validate computational predictions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer : Cross-validate using multiple techniques:

Q. What role do substituents on the indole ring play in modulating the compound’s electronic and reactivity profiles?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the indole C5/C6 positions. Compare reaction rates in nucleophilic additions to the enone using kinetic assays. Electrochemical methods (cyclic voltammetry) quantify electron density changes .

Q. What advanced techniques are critical for confirming the stereochemistry of this compound derivatives?

- Methodological Answer :

Q. How can computational modeling predict the reactivity of the α,β-unsaturated ketone moiety in biological or catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.